5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole
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Overview
Description
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and reactivity It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the iodination of a precursor compound. One common method is the reaction of a benzoxadiazole derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the precursor benzoxadiazole, followed by iodination using industrial-grade reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the temperature and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxadiazoles, azides, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also participate in redox reactions, affecting the oxidative state of cells and tissues .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole include other halomethyl derivatives of benzoxadiazoles, such as 5-(Chloromethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole and 5-(Bromomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole .
Uniqueness
What sets this compound apart is its iodine atom, which imparts unique reactivity and biological activity. The larger atomic size and higher electronegativity of iodine compared to chlorine or bromine make this compound particularly effective in certain chemical reactions and biological applications .
Properties
CAS No. |
871463-56-8 |
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Molecular Formula |
C7H5IN2O2 |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
5-(iodomethyl)-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C7H5IN2O2/c8-4-5-1-2-7-6(3-5)9-12-10(7)11/h1-3H,4H2 |
InChI Key |
PMEIALWGEJGFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1CI)[O-] |
Origin of Product |
United States |
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